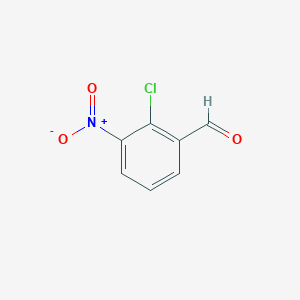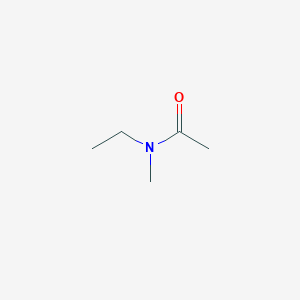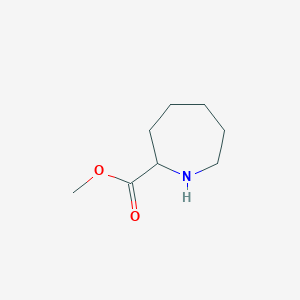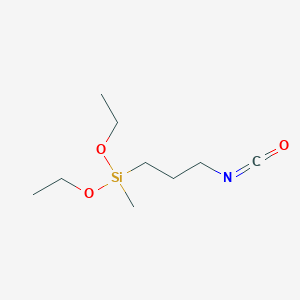
2-氯-3-硝基苯甲醛
概述
描述
2-Chloro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO3. It is a pale yellow to yellow-brown solid that is used in various chemical syntheses. The compound is characterized by the presence of a chloro group and a nitro group attached to a benzaldehyde ring, making it a versatile intermediate in organic chemistry.
科学研究应用
2-Chloro-3-nitrobenzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of dyes, pigments, and other fine chemicals.
作用机制
Target of Action
As an aldehyde, it can potentially react with various biological nucleophiles, including amines and hydrazines .
Mode of Action
2-Chloro-3-nitrobenzaldehyde, being an aldehyde, can undergo reactions to form oximes and hydrazones . In these reactions, the nitrogen acts as a nucleophile, reacting with the partially positive carbon of the carbonyl group in the aldehyde . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones can potentially interfere with various biochemical processes, particularly those involving aldehydes and ketones .
Pharmacokinetics
Its chemical properties, such as its molecular weight of 18556 , may influence its bioavailability.
Result of Action
The formation of oximes and hydrazones can potentially alter the function of proteins and other biomolecules that interact with aldehydes and ketones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-nitrobenzaldehyde. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C
生化分析
Biochemical Properties
2-Chloro-3-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as an intermediate in the synthesis of nitrophenyl-porphyrins, which have been shown to exhibit anti-inflammatory and antinociceptive properties . The interactions of 2-Chloro-3-nitrobenzaldehyde with these biomolecules are essential for its role in biochemical pathways.
Cellular Effects
2-Chloro-3-nitrobenzaldehyde has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that nitrophenyl-porphyrins derived from 2-Chloro-3-nitrobenzaldehyde can modulate the production of cytokines in macrophages, thereby reducing inflammation . This indicates that 2-Chloro-3-nitrobenzaldehyde can impact immune cell function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of 2-Chloro-3-nitrobenzaldehyde involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, nitrophenyl-porphyrins synthesized from 2-Chloro-3-nitrobenzaldehyde have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 . These interactions are crucial for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-nitrobenzaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have indicated that nitrophenyl-porphyrins derived from 2-Chloro-3-nitrobenzaldehyde maintain their anti-inflammatory properties over time, suggesting that the compound is relatively stable under laboratory conditions .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-nitrobenzaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antinociceptive activities. At higher doses, it may cause toxic or adverse effects. For instance, nitrophenyl-porphyrins derived from 2-Chloro-3-nitrobenzaldehyde have been shown to reduce inflammation and pain without visible toxicity at certain dosages . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Chloro-3-nitrobenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other chemical compounds. For example, the compound can undergo nitration and reduction reactions to form nitrophenyl-porphyrins, which are active in biochemical pathways . These metabolic transformations are critical for the compound’s biological activity.
Transport and Distribution
The transport and distribution of 2-Chloro-3-nitrobenzaldehyde within cells and tissues are essential for its biochemical effects. The compound can be transported by specific binding proteins and transporters, which facilitate its localization and accumulation in target tissues. Understanding the transport mechanisms of 2-Chloro-3-nitrobenzaldehyde is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Chloro-3-nitrobenzaldehyde affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, nitrophenyl-porphyrins derived from 2-Chloro-3-nitrobenzaldehyde can localize to specific subcellular regions, influencing their biochemical activity . Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration of 2-chlorobenzaldehyde. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzaldehyde ring .
Industrial Production Methods: In an industrial setting, the production of 2-chloro-3-nitrobenzaldehyde may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Chloro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 2-Chloro-3-aminobenzaldehyde.
Oxidation: 2-Chloro-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
相似化合物的比较
- 2-Chloro-5-nitrobenzaldehyde
- 3-Chloro-4-nitrobenzaldehyde
- 4-Chloro-3-nitrobenzaldehyde
Comparison: 2-Chloro-3-nitrobenzaldehyde is unique due to the specific positioning of the chloro and nitro groups on the benzaldehyde ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 2-chloro-3-nitrobenzaldehyde may exhibit different reactivity patterns and selectivity in chemical reactions, making it suitable for specific synthetic applications.
属性
IUPAC Name |
2-chloro-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIVBBWLRIFGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506235 | |
| Record name | 2-Chloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58755-57-0 | |
| Record name | 2-Chloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














